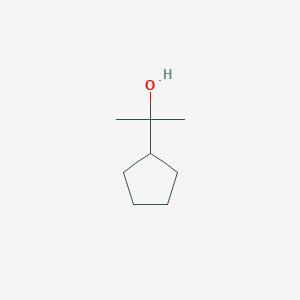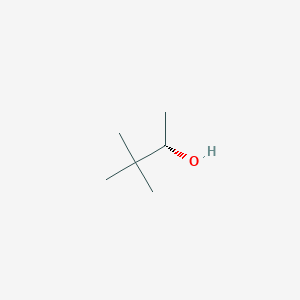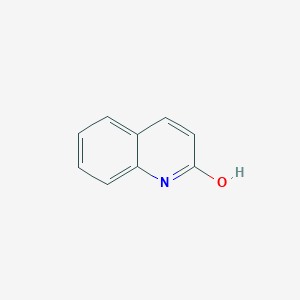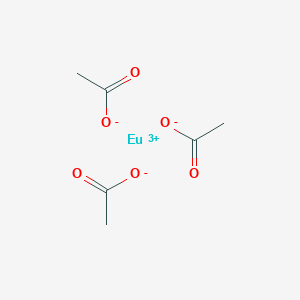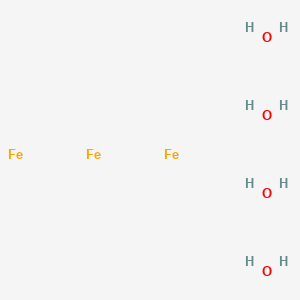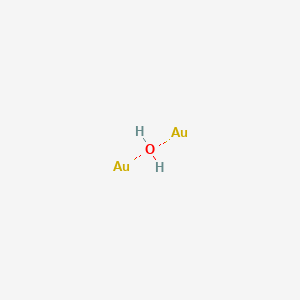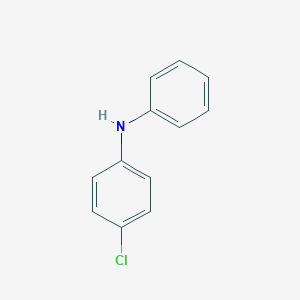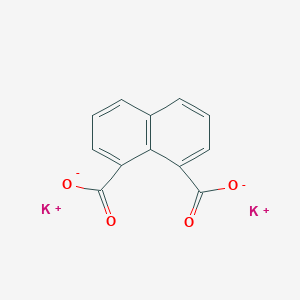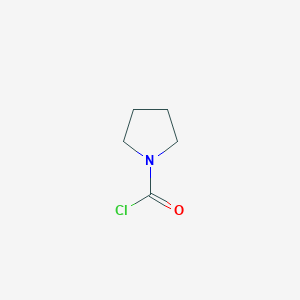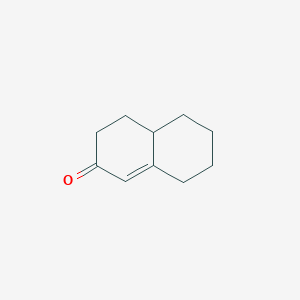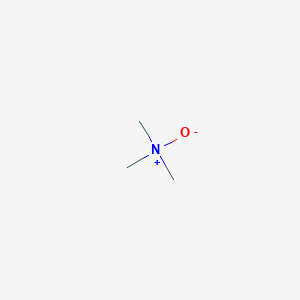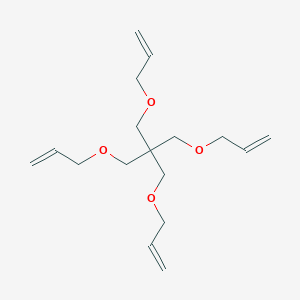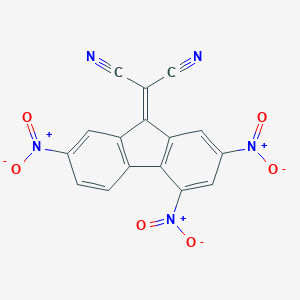
10,9-Borazaronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,9-Borazaronaphthalene, also known as BNAN, is a heterocyclic compound that contains boron. It has been found to have significant potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 10,9-Borazaronaphthalene is not fully understood. However, it is believed that it interacts with cellular components such as proteins and nucleic acids, leading to the inhibition of cell proliferation. 10,9-Borazaronaphthalene has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
10,9-Borazaronaphthalene has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 10,9-Borazaronaphthalene has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using 10,9-Borazaronaphthalene in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, 10,9-Borazaronaphthalene is also known to be unstable in the presence of moisture and oxygen, which can limit its use in certain experiments. Additionally, the synthesis of 10,9-Borazaronaphthalene can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving 10,9-Borazaronaphthalene. One area of interest is the development of new boron-containing compounds for use in cancer therapy. Another area of research involves the use of 10,9-Borazaronaphthalene as a fluorescent probe for the detection of boron in biological systems. Additionally, the potential use of 10,9-Borazaronaphthalene in the development of new materials and sensors is an area of active research.
Synthesis Methods
The synthesis of 10,9-Borazaronaphthalene can be achieved through several methods, including the reaction of 1,4-naphthoquinone with boron tribromide or boron trichloride in the presence of a Lewis acid catalyst. Another method involves the reaction of 1,4-naphthoquinone with boron trifluoride etherate in the presence of a base. The yield of 10,9-Borazaronaphthalene can be improved by using a solvent such as dichloromethane or chloroform.
Scientific Research Applications
10,9-Borazaronaphthalene has been found to have significant potential in various scientific research applications. It has been used as a fluorescent probe for the detection of boron in biological systems and as a precursor for the synthesis of boron-containing compounds. 10,9-Borazaronaphthalene has also been studied for its potential as an anticancer agent, due to its ability to inhibit the proliferation of cancer cells.
properties
CAS RN |
1425-58-7 |
|---|---|
Product Name |
10,9-Borazaronaphthalene |
Molecular Formula |
C8H8BN |
Molecular Weight |
128.97 g/mol |
IUPAC Name |
azaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |
InChI Key |
GSVAFVMURLKGLG-UHFFFAOYSA-N |
SMILES |
B12C=CC=CN1C=CC=C2 |
Canonical SMILES |
B12C=CC=CN1C=CC=C2 |
Other CAS RN |
1425-58-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



